2-(Benzyloxy)-4-bromo-5-fluoroaniline
Description
2-(Benzyloxy)-4-bromo-5-fluoroaniline (CAS: 1485917-75-6) is a substituted aniline derivative with the molecular formula C₁₃H₁₁BrFNO and a molecular weight of 296.14 g/mol . Its structure features:
- A benzyloxy group (-OCH₂C₆H₅) at position 2,
- Bromine at position 4,
- Fluorine at position 5,
- A primary amine (-NH₂) at position 1.
The benzyloxy group enhances steric bulk and influences electronic properties, while bromine and fluorine act as electron-withdrawing substituents, modulating reactivity. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions .
Properties
Molecular Formula |
C13H11BrFNO |
|---|---|
Molecular Weight |
296.13 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11BrFNO/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
LPFLOOIQMZGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzyloxy)-4-bromo-5-fluoroaniline may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The benzyloxy group in the target compound improves solubility in non-polar solvents compared to methyl-substituted analogs like 4-Bromo-5-fluoro-2-methylaniline (MW 204.04) . Chlorine vs. Fluorine: Replacing fluorine with chlorine (as in 2-(Benzyloxy)-4-bromo-5-chloroaniline) increases molecular weight by ~16.45 g/mol and enhances lipophilicity, which may influence bioavailability in drug design .
Steric and Electronic Properties: Biphenyloxy vs. Methyl vs. Benzyloxy: Methyl-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) exhibit lower molecular weights and simpler synthesis pathways but lack the protective/activating properties of benzyloxy groups .
Synthetic Applications :
- The target compound’s benzyloxy group can act as a protecting group for hydroxyl functionalities, enabling selective reactions at other positions .
- Chlorinated analogs (e.g., 2-(Benzyloxy)-4-bromo-5-chloroaniline) may exhibit slower nucleophilic displacement rates due to chlorine’s lower leaving-group ability compared to bromine .
Biological Activity
2-(Benzyloxy)-4-bromo-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C13H10BrFNO
- Molecular Weight: 296.13 g/mol
- IUPAC Name: 2-(benzyloxy)-4-bromo-5-fluoroaniline
Synthesis Methods
The synthesis of 2-(benzyloxy)-4-bromo-5-fluoroaniline typically involves the following steps:
- Formation of the Aniline Derivative: The starting material is usually a substituted aniline, which undergoes bromination and fluorination.
- Ether Formation: The benzyloxy group is introduced via nucleophilic substitution reactions.
- Purification: The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-(benzyloxy)-4-bromo-5-fluoroaniline exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have been reported to enhance activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Benzyloxy)-4-bromo-5-fluoroaniline | Staphylococcus aureus | 16 µg/mL |
| 2-(Benzyloxy)-4-bromo-5-fluoroaniline | Escherichia coli | 32 µg/mL |
Anti-cancer Activity
The compound has also been investigated for its potential anti-cancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
The biological activity of 2-(benzyloxy)-4-bromo-5-fluoroaniline is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation: The compound can bind to receptors that regulate apoptosis, leading to increased cancer cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of halogenated anilines, including 2-(benzyloxy)-4-bromo-5-fluoroaniline, against resistant bacterial strains. Results indicated a strong correlation between halogen substitution and increased antimicrobial activity. -
Case Study on Anti-cancer Properties:
In vitro studies conducted on breast and lung cancer cell lines showed that treatment with 2-(benzyloxy)-4-bromo-5-fluoroaniline resulted in significant reductions in cell viability compared to untreated controls, suggesting its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
